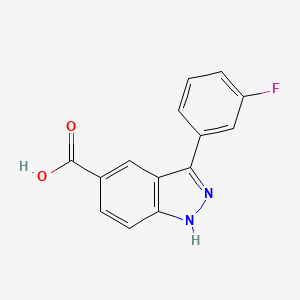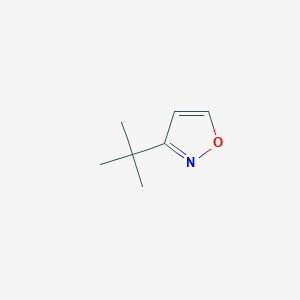
2-(9H-fluoren-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-fluoren-2-yl)acetic acid is an organic compound with the molecular formula C15H12O2 It consists of a fluorene moiety attached to an acetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(9H-fluoren-2-yl)acetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts reaction of fluorene with methyl α-chloro-α-(methylthio)acetate, followed by hydrolysis . The reaction typically requires a catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(9H-fluoren-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Fluorenone or fluorenecarboxylic acid.
Reduction: Fluorenemethanol or fluorene.
Substitution: Halogenated fluorenes.
Wissenschaftliche Forschungsanwendungen
2-(9H-fluoren-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(9H-fluoren-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response. The exact pathways and targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
9-Fluoreneacetic acid: Similar structure but with the acetic acid group attached at a different position on the fluorene ring.
Fluorenone: An oxidized form of fluorene with a ketone group.
Fluorenemethanol: A reduced form of fluorene with a hydroxyl group.
Uniqueness: 2-(9H-fluoren-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals.
Eigenschaften
Molekularformel |
C15H12O2 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
2-(9H-fluoren-2-yl)acetic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)8-10-5-6-14-12(7-10)9-11-3-1-2-4-13(11)14/h1-7H,8-9H2,(H,16,17) |
InChI-Schlüssel |
JZFNJONRKSSDGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
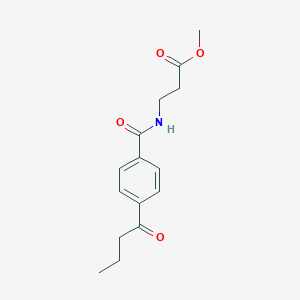

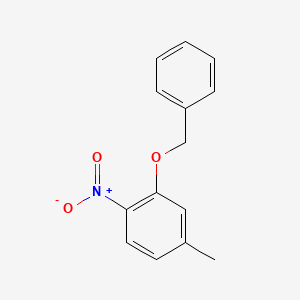

![3-Methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-2-carboxylic acid methyl ester](/img/structure/B8739933.png)



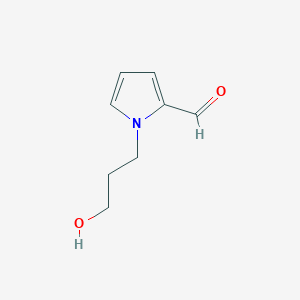
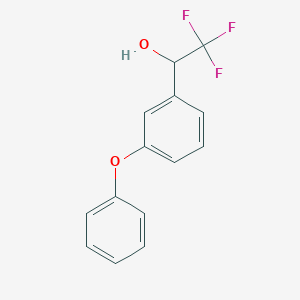

![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B8740009.png)
